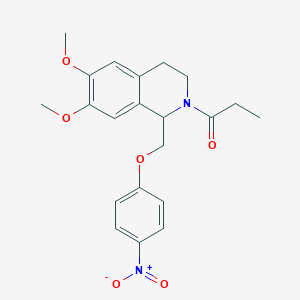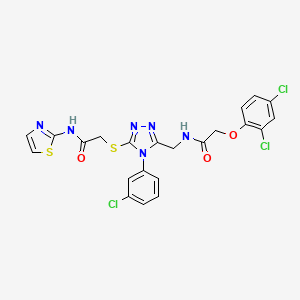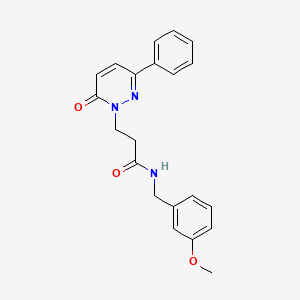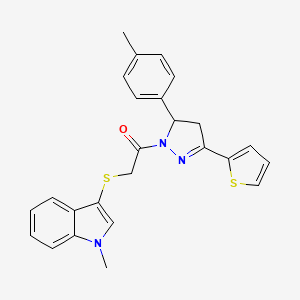![molecular formula C17H21N5O B11209906 2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B11209906.png)
2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol involves several steps. One common method includes the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, followed by cyclization of the resulting carboxylic acids to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. These intermediates are then treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidin-4-one derivatives . Industrial production methods often utilize catalytic amounts of anhydrous zinc (II) chloride to facilitate the reaction .
Chemical Reactions Analysis
2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups, using reagents such as alkyl halides or acyl chlorides.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar compounds to 2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol include other pyrazolo[3,4-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. For example, compounds with different substituents on the phenyl ring or variations in the amino group have been shown to exhibit different levels of enzyme inhibition and anticancer activity .
Properties
Molecular Formula |
C17H21N5O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]butan-1-ol |
InChI |
InChI=1S/C17H21N5O/c1-4-13(9-23)21-16-15-8-20-22(17(15)19-10-18-16)14-6-5-11(2)12(3)7-14/h5-8,10,13,23H,4,9H2,1-3H3,(H,18,19,21) |
InChI Key |
OYXKCVCFTWDNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11209833.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B11209841.png)

![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B11209853.png)
![[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](4-cyclohexylpiperazin-1-yl)methanone](/img/structure/B11209855.png)
![N'-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11209862.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B11209864.png)
![1,4-Dihydro-N-methyl-N-(3-methylphenyl)-4-oxo-3-[(4-phenyl-1-piperazinyl)carbonyl]-6-quinolinesulfonamide](/img/structure/B11209867.png)
![ethyl 4-{[N-(3,4-dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)-beta-alanyl]amino}benzoate](/img/structure/B11209868.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-1H-benzimidazole-5-carboxamide](/img/structure/B11209885.png)



![7-(4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11209909.png)
